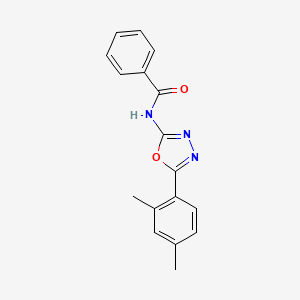

8-甲基-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

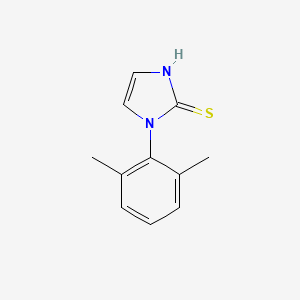

The compound Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and antiviral agents.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. In the first paper, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, which starts from commercially available 2-aminobenzoic acids. The process involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis by modifying the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The specific compound mentioned has additional substituents, including an ethyl ester at the 3-position and a 2-methylbenzylamino group at the 4-position. These modifications can significantly influence the compound's chemical properties and biological activity. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the quinoline ring system. The presence of functional groups such as the ester and amino substituents in the compound provides additional sites for chemical transformations. These reactions can be utilized to further modify the compound or to synthesize analogs with different properties. The papers provided do not detail the specific chemical reactions of the compound , but the general reactivity of quinoline derivatives can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties by altering intermolecular interactions. For instance, the ethyl ester group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The amino group might also contribute to the compound's basicity. Detailed analysis of the physical and chemical properties would require experimental data, which is not provided in the papers .

科学研究应用

化学合成和衍生物探索

涉及 8-甲基-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯的研究主要集中于其合成及其衍生物在各种应用中的探索。这部分研究的很大一部分致力于开发新的合成方法和了解喹啉衍生物的化学性质。

一项研究通过酚氧化和光 Pschorr 反应展示了前红木二烯酮和吗啡二烯酮体系的合成,突出了喹啉衍生物可能发生的复杂化学转化(Kametani 等,1971)[https://consensus.app/papers/syntheses-proerythrinadienone-oxidation-kametani/7ebc19992a9457ce9044c4c3df89f25f/?utm_source=chatgpt]. 另一项研究专注于在合成新的落托宁 A 衍生物时实现显着的区域选择性,证明了该化合物在药物化学中的潜力(Atia 等,2017)[https://consensus.app/papers/regioselectivities-course-synthesis-luotonin-atia/521fb6bc6b57566492b4902c1ac00266/?utm_source=chatgpt].

潜在的抗菌剂

喹啉衍生物,包括 8-甲基-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯,因其作为抗菌剂的潜力而受到研究。一项研究工作描述了喹啉-3-羧酸盐的合成及其对各种细菌菌株的测试,显示出中等的活性,并有可能作为抗菌剂进一步探索(Krishnakumar 等,2012)[https://consensus.app/papers/quinoline3carboxylates-agents-krishnakumar/b33cd80999d95fa1b9c31486b247eef5/?utm_source=chatgpt].

抗癌活性

1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物的合成旨在评估它们对乳腺癌 MCF-7 细胞系的抗癌作用。该研究表明某些衍生物具有显着的抗癌活性,表明喹啉衍生物在癌症治疗中的潜力(Gaber 等,2021)[https://consensus.app/papers/synthesis-1aryl3amino5oxopyrazolidin4ylidene-acid-gaber/480233f8002d56129037bebe6891835e/?utm_source=chatgpt].

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-methylbenzylamine", "ethyl 8-methyl-4-oxo-2-quinolinecarboxylate", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate in ethanol using pyridine as a catalyst to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in ethanol to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-quinolinecarboxylate.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride in pyridine to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using ethyl acetate.", "Step 5: Purification of the product using column chromatography and recrystallization from ethanol.", "Step 6: Characterization of the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS 编号 |

1243008-35-6 |

分子式 |

C21H22N2O3 |

分子量 |

350.418 |

IUPAC 名称 |

ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

InChI 键 |

FTBFRMIOIDVDIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)